molecular formula C11H11F4N3S B11750340 [(5-fluorothiophen-2-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(5-fluorothiophen-2-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11750340
M. Wt: 293.29 g/mol
InChI Key: SXMFJENISRSLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a combination of fluorinated thiophene and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps:

  • Formation of the 5-fluorothiophen-2-ylmethyl intermediate

      Starting Material: 5-fluorothiophene

      Reagents: Methylating agents such as methyl iodide

      Conditions: Base such as sodium hydride in an aprotic solvent like dimethylformamide

  • Formation of the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylmethyl intermediate

      Starting Material: 1-methyl-5-(trifluoromethyl)-1H-pyrazole

      Conditions: Base such as potassium carbonate in an aprotic solvent like acetonitrile

  • Coupling of the intermediates

      Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)

      Conditions: Solvent such as dichloromethane

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate

      Conditions: Aqueous or organic solvents

      Products: Oxidized derivatives of the thiophene and pyrazole rings

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride

      Conditions: Anhydrous solvents

      Products: Reduced derivatives of the thiophene and pyrazole rings

  • Substitution

      Reagents: Halogenating agents such as bromine

      Conditions: Organic solvents

      Products: Substituted derivatives at the fluorine or trifluoromethyl positions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Bromine, chlorine

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development:

Industry

    Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine depends on its application:

    Biochemical Probes: It may interact with specific enzymes or proteins, altering their activity.

    Drug Development: It may bind to specific receptors or enzymes, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-chlorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine
  • (5-bromothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(5-fluorothiophen-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the thiophene and pyrazole rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H11F4N3S

Molecular Weight

293.29 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C11H11F4N3S/c1-18-10(11(13,14)15)7(5-17-18)4-16-6-8-2-3-9(12)19-8/h2-3,5,16H,4,6H2,1H3

InChI Key

SXMFJENISRSLAR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CNCC2=CC=C(S2)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.